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Abstract

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif that has garnered
significant attention in medicinal chemistry due to its inherent three-dimensional structure and
synthetic versatility.[1] This structural framework is considered a "privileged scaffold" because
its conformational flexibility allows it to interact with high affinity and selectivity at a diverse
range of biological targets.[1] This guide provides an in-depth technical overview of a key
derivative, Methyl 1,4-oxazepane-2-carboxylate hydrochloride (CAS No: 2070896-56-7).[2]
We will explore a robust synthetic pathway, detailed purification protocols, comprehensive
analytical characterization, and the compound's stability profile. Furthermore, we will
contextualize its importance as a pharmaceutical intermediate in the development of novel
therapeutics, particularly for central nervous system (CNS) disorders.[1][3]

Core Physicochemical & Structural Properties

Methyl 1,4-oxazepane-2-carboxylate hydrochloride is a white crystalline solid at room
temperature, exhibiting solubility in polar solvents such as water and methanol.[2] Its
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classification as a heterocyclic compound, carboxylate, and pharmaceutical intermediate
underscores its role in synthetic and medicinal chemistry.[2]

Property Value Source
CAS Number 2070896-56-7 [2]
Molecular Formula C7H14CINOs [2]
Molecular Weight 195.64 g/mol [2]

methyl 1,4-oxazepane-2-
IUPAC Name , [2]
carboxylate;hydrochloride

Canonical SMILES COC(=0)C1CNCCCOL1.Cl 2]

PGHHLDJHDDIJSA-
InChl Key [2]
UHFFFAOYSA-N

Appearance White crystalline solid [2]

B Soluble in polar solvents
Solubility [2]
(water, methanol)

Synthesis Pathway: A Rationale-Driven Approach

The synthesis of Methyl 1,4-oxazepane-2-carboxylate hydrochloride is a multi-step process
that requires careful control of protecting groups and reaction conditions to achieve high purity
and yield. The pathway described below is a logical amalgamation of standard organic
chemistry techniques applied to heterocyclic systems, starting from a protected amino acid
precursor.

Diagram of the Synthetic Workflow
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Step 1: N-Alkylation of
Boc-Protected Amino Acid

Na(OAc)sBH

Step 2: Reductive Cyclization
to form Oxazepanone Ring

MeOH, SOCI2

Step 3: Esterification of
Carboxylic Acid

HCI in Dioxane

Step 4: Boc Deprotection &
HCI Salt Formation

Final Product:
Methyl 1,4-oxazepane-2-carboxylate HCI

Click to download full resolution via product page

Caption: A four-step synthetic route to the target compound.

Step-by-Step Synthesis Protocol

Rationale: This pathway is designed for efficiency and control. We begin with a commercially
available, Boc-protected amino acid derivative to ensure stereochemical integrity (if starting
with a chiral precursor) and prevent unwanted side reactions at the nitrogen atom. Reductive
cyclization is a reliable method for forming the seven-membered ring. Subsequent esterification
followed by a final deprotection and salt formation step yields the desired product in a stable,
crystalline form.

Protocol:
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Step 1: Synthesis of Boc-Protected Precursor:

o Reaction: N-alkylation of a suitable Boc-protected amino acid derivative (e.g., N-Boc-2-
amino-4-pentenoic acid) with an appropriate halo-alcohol, followed by oxidative cleavage
of the terminal alkene to yield a protected amino aldehyde.

o Justification: This creates the linear carbon backbone with the necessary oxygen and
protected nitrogen atoms in the correct positions for subsequent cyclization.

Step 2: Reductive Cyclization to form the 1,4-Oxazepane Ring:

o Procedure: Dissolve the amino aldehyde precursor from Step 1 in a suitable solvent like
dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild reducing agent, such as
sodium triacetoxyborohydride (NaBH(OAC)s), portion-wise at 0°C. Allow the reaction to
warm to room temperature and stir for 12-18 hours.

o Causality: The intramolecular reductive amination is a highly effective method for forming
the heterocyclic ring. NaBH(OAC)s is chosen because it is less reactive than agents like
NaBHa, reducing the risk of over-reduction of other functional groups and providing better
control over the cyclization process. The reaction progress is monitored by Thin Layer
Chromatography (TLC).[2]

Step 3: Methyl Esterification:

o Procedure: To the crude cyclized product (a carboxylic acid) from Step 2, add anhydrous
methanol. Cool the mixture to 0°C and slowly add thionyl chloride (SOCI2). Reflux the
mixture for 4-6 hours. Remove the solvent under reduced pressure.

o Causality: Fischer esterification under acidic conditions is a classic and cost-effective
method for converting a carboxylic acid to a methyl ester. Thionyl chloride reacts with
methanol to generate HCI in situ, which catalyzes the reaction while also acting as a
dehydrating agent, driving the equilibrium towards the product.

Step 4: N-Boc Deprotection and Hydrochloride Salt Formation:

o Procedure: Dissolve the Boc-protected methyl ester from Step 3 in a minimal amount of a
solvent like ethyl acetate or diethyl ether. Add a solution of 4M HCI in 1,4-dioxane
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dropwise at 0°C. Stir for 1-2 hours.

o Causality: The tert-butoxycarbonyl (Boc) group is highly labile under acidic conditions.[4]
Using a pre-prepared solution of HCI in an anhydrous organic solvent ensures a clean and
guantitative deprotection of the amine. The hydrochloride salt of the resulting free amine
typically has lower solubility in non-polar organic solvents, causing it to precipitate out of
the solution as a crystalline solid, which aids in its isolation.[4][5]

Purification and Validation

Achieving high purity is critical for a pharmaceutical intermediate. The chosen protocol must be
self-validating, meaning the final product's analytical data should unambiguously confirm its
identity and purity. Recrystallization is the preferred method for purifying the final hydrochloride
salt.

Purification Protocol

Rationale: The choice of solvent is paramount for successful recrystallization. An ideal system
involves a solvent in which the compound is soluble at high temperatures but poorly soluble at
low temperatures. For amine hydrochlorides, which are often highly polar, alcohols like 2-
propanol (isopropanol) are effective. A less polar "anti-solvent" like diethyl ether can be added
to induce precipitation.[5]

Procedure:

o Transfer the crude solid product from the final synthesis step into a clean Erlenmeyer flask.
e Add a minimal amount of hot 2-propanol to dissolve the solid completely.

e If any insoluble impurities remain, perform a hot filtration.

 Allow the solution to cool slowly to room temperature. If crystals do not form, proceed to the
next step.

e Slowly add diethyl ether to the 2-propanol solution until it becomes slightly turbid.

e Cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.
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o Collect the white crystalline solid by vacuum filtration, washing with a small amount of cold
diethyl ether to remove any residual soluble impurities.

e Dry the purified crystals under vacuum at 40-50°C.

Diagram of the Purification Workflow
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Caption: A standard recrystallization process for the final product.
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Analytical Characterization

A suite of analytical techniques is required to confirm the structure and purity of the synthesized
compound.

Technique Expected Result /| Purpose

Confirmation of proton environment. Expect
signals for the methyl ester protons (~3.7 ppm),

1H NMR and distinct multiplets for the methylene protons
on the oxazepane ring. The N-H proton may

appear as a broad singlet.

Confirmation of the carbon skeleton. Expect a

signal for the carbonyl carbon of the ester (~170
13C NMR ppm), the methoxy carbon (~52 ppm), and

several signals in the aliphatic region for the ring

carbons.

Purity assessment and mass confirmation. A
single sharp peak on the liquid chromatogram

LC-MS indicates high purity. The mass spectrum should
show the molecular ion peak corresponding to
the free base (m/z = 160.09) under ESI+

conditions.[2][6]

Functional group identification. Expect
characteristic peaks for the C=0 stretch of the

FT-IR ester (~1740 cm~1), N-H stretches (broad,
~2400-3000 cm~1 for the ammonium salt), and
C-O stretches.

Confirmation of elemental composition (C, H, N,
Elemental Analysis Cl) to verify the empirical formula of the

hydrochloride salt.

Stability Assessment
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Understanding the stability of an intermediate is crucial for defining storage conditions and
shelf-life. As a cyclic amine hydrochloride containing an ester functional group, the primary
degradation pathway to investigate is hydrolysis.[7][8]

Stability Testing Protocol

Rationale: This protocol is designed to assess hydrolytic stability under accelerated acidic and
basic conditions, as well as thermal stability, following general pharmaceutical stability testing
guidelines.[9][10]

Solution Preparation: Prepare stock solutions of the compound in buffered aqueous solutions
at pH 2, pH 7 (neutral), and pH 9.

o Storage Conditions: Aliguot the solutions into sealed vials and store them under two
conditions:

o Accelerated: 40°C / 75% Relative Humidity (RH).
o Long-Term: 25°C / 60% Relative Humidity.[9]

o Time Points: Withdraw samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4, 8,
and 12 weeks).

e Analysis: Analyze each sample by a stability-indicating HPLC method (e.g., reverse-phase
HPLC with UV detection). Quantify the parent compound's peak area and monitor for the
appearance of new peaks, which would indicate degradation products.

o Data Evaluation: Plot the percentage of the remaining parent compound against time for
each pH and temperature condition. Rapid degradation would be expected at pH extremes
due to acid- or base-catalyzed ester hydrolysis. Cyclic amines are generally stable but can
be susceptible to degradation in strongly acidic media.[7][8]

Applications in Drug Discovery

Methyl 1,4-oxazepane-2-carboxylate hydrochloride is not typically an active pharmaceutical
ingredient (API) itself but serves as a versatile building block for more complex molecules. The
1,4-oxazepane core is a key pharmacophore in ligands targeting CNS receptors.
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» Dopamine D4 Receptor Ligands: The dopamine D4 receptor is a significant target for
developing atypical antipsychotics to treat schizophrenia.[3] The 1,4-oxazepane scaffold
allows for the precise spatial arrangement of functional groups necessary for potent and
selective antagonism of the D4 receptor, potentially offering improved side-effect profiles
compared to existing drugs.[1][11]

e Monoamine Reuptake Inhibitors: Compounds that inhibit the reuptake of serotonin,
norepinephrine, and dopamine are effective treatments for depression and anxiety.[12] The
1,4-oxazepane structure can be elaborated to create potent triple reuptake inhibitors.[12]

» Antimicrobial Agents: Derivatives of this scaffold have also been investigated for their
potential antibacterial properties against various pathogens.[2]

Diagram of Potential Biological Target Interaction
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Hypothetical Role in CNS Drug Development
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Caption: From chemical intermediate to a potential therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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